molecular formula C22H17ClN2O2 B12049231 (3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

(3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B12049231
M. Wt: 376.8 g/mol
InChI Key: UQMDWGTWMYMVLH-UHFFFAOYSA-N
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Description

(3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

(3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is unique due to its combination of a pyrazole ring, phenyl group, and chlorophenoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

[3-[4-(4-chlorophenoxy)phenyl]-1-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C22H17ClN2O2/c23-18-8-12-21(13-9-18)27-20-10-6-16(7-11-20)22-17(15-26)14-25(24-22)19-4-2-1-3-5-19/h1-14,26H,15H2

InChI Key

UQMDWGTWMYMVLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)CO

Origin of Product

United States

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